molecular formula C21H21N3O4 B3470722 ethyl 3-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate

ethyl 3-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate

Cat. No.: B3470722
M. Wt: 379.4 g/mol
InChI Key: LSNNKBHKKLMQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate is a synthetic derivative based on the core 1,8-naphthyridine structure, which is of significant research interest due to its relationship with the first-generation quinolone antibiotic, nalidixic acid . Nalidixic acid and its analogs are known to function by inhibiting bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication, making this chemical class a valuable scaffold for investigating novel antibacterial agents . This specific compound is structurally characterized by a 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide core, which is further functionalized with an ethyl benzoate group at the 3-position. The presence of this aromatic ester moiety makes it a compelling candidate for structure-activity relationship (SAR) studies aimed at enhancing drug-like properties, such as membrane permeability and binding affinity . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a standard in analytical method development for the quantification of nalidixic acid-related compounds. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 3-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-24-12-17(18(25)16-10-9-13(3)22-19(16)24)20(26)23-15-8-6-7-14(11-15)21(27)28-5-2/h6-12H,4-5H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNNKBHKKLMQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and biological properties based on diverse sources.

Chemical Structure and Synthesis

The compound is derived from the naphthyridine family, specifically featuring a 1-ethyl-7-methyl substitution on the naphthyridine ring. The synthesis typically involves the reaction of 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine with appropriate acylating agents to form the desired ethyl ester derivative. The general reaction pathway includes:

  • Formation of Naphthyridine Derivative : Starting from 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine.
  • Acylation Reaction : Utilizing acyl chlorides or anhydrides to introduce the carbonyl group.
  • Esterification : Reaction with ethanol or ethyl chloroformate to yield the final product.

The structural formula can be represented as follows:

C17H19N3O3\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, particularly those exhibiting multidrug resistance (MDR). For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.125 mg/ml
Staphylococcus aureus0.083 mg/ml
Klebsiella pneumoniae0.073 mg/ml

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Cytotoxicity

In cytotoxicity assays, this compound exhibited moderate cytotoxic effects against human cancer cell lines. The LC50 values ranged from 280 to 765 μg/ml when tested against various cancer cell lines, indicating a dose-dependent response.

Anthelmintic Activity

The compound also displayed promising anthelmintic activity. In studies comparing its efficacy with standard drugs like albendazole, it demonstrated superior performance in inducing paralysis and death in nematodes such as Pheretima posthuma and Ascaris galli.

Case Studies

Several case studies have highlighted the biological activity of naphthyridine derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry reported on various derivatives showing significant antibacterial activity against resistant strains .
  • Cytotoxicity Evaluation : Research conducted on naphthyridine analogs indicated that modifications at the carbonyl position could enhance cytotoxicity against specific cancer types .
  • Anthelmintic Testing : Comparative studies showed that certain naphthyridine derivatives outperformed traditional anthelmintics in laboratory settings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Naphthyridine Core

Key Compounds :

1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) Substituents: 4-Chlorobenzyl (position 1), 3-chlorophenylamide (position 3). Molecular Weight: 424.28 g/mol. Melting Point: >300°C. Functional Groups: Keto (C=O at 1686 cm⁻¹), amide (C=O at 1651 cm⁻¹), and aromatic C–Cl (780 cm⁻¹).

1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

  • Substituents: Ethyl (position 1), methyl (position 7), 3-(trifluoromethyl)benzylamide (position 3).
  • Comparison : The trifluoromethyl group introduces strong electronegativity and lipophilicity, which may improve target binding via hydrophobic interactions but reduce aqueous solubility relative to the target’s ethyl benzoate.

Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (36) Substituents: Benzyl (position 1), piperazine-linked benzothiazole (position 7), ethyl ester (position 3). Molecular Weight: ~529.6 g/mol. Melting Point: 246–247°C.

Functional Group Modifications
  • Amide vs. Ester :

    • The target compound’s ethyl benzoate ester (C=O at ~1700 cm⁻¹) may act as a prodrug, hydrolyzing in vivo to the carboxylic acid . In contrast, analogs like 5a3 retain stable amide bonds (C=O at 1651 cm⁻¹) .
    • Example : Compound 67 in features an adamantyl-substituted amide (MW 422), demonstrating how bulky substituents can enhance steric hindrance and alter pharmacokinetics .
Spectral Characterization
  • IR Spectroscopy : Expected peaks for the target compound include ester C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C–H (~3100 cm⁻¹), consistent with analogs like 5a3 .
  • NMR : Ethyl ester signals (quartet at δ 4.3 ppm, triplet at δ 1.3 ppm) and aromatic protons (δ 7.2–8.5 ppm) would align with data from compounds 36 and 5a3 .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 3-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of the naphthyridinone core followed by functionalization. For example, POCl₃ in DMF is used to activate carbonyl groups, with subsequent coupling to benzoate derivatives under reflux conditions (70–90°C). Microwave-assisted synthesis (120°C, 35 min) can improve yields (55–86%) compared to conventional heating, as seen in related naphthyridine derivatives . Purification via recrystallization or column chromatography is critical to isolate the product from intermediates like unreacted carboxylic acid precursors .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Aromatic protons in the naphthyridine core (δ 7.2–8.5 ppm) and the ethyl/methyl substituents (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂ ester) are diagnostic. The amide NH proton typically appears as a singlet near δ 9.9 ppm .
  • IR : Strong absorbance at ~1680 cm⁻¹ (C=O of the naphthyridinone) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for a chloro-substituted analog) and fragmentation patterns validate the molecular formula .

Q. What in vitro assays have been utilized to evaluate the biological activity of this compound, and how do structural modifications influence its efficacy?

  • Methodological Answer : Anticancer activity is commonly assessed via cytotoxicity assays (e.g., MTT on cancer cell lines), while antimicrobial activity uses MIC (Minimum Inhibitory Concentration) tests. The ethoxyphenyl and methylbenzoyl groups enhance lipophilicity, improving membrane permeability and target binding (e.g., topoisomerase inhibition). Substituting the ethyl group with cyclopropyl (as in related analogs) can alter pharmacokinetics .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and target interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecule’s electronic structure, identifying reactive sites like the carbonyl group for nucleophilic attack. Molecular docking against targets (e.g., bacterial DNA gyrase) reveals binding affinities; the naphthyridinone core’s planar structure facilitates π-π stacking with aromatic residues in the active site .

Q. What strategies resolve contradictions in reported biological activity data for derivatives across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Systematic SAR (Structure-Activity Relationship) studies, controlling substituents (e.g., halogen vs. methyl groups), and standardizing protocols (e.g., fixed incubation times) mitigate inconsistencies. Cross-validation with orthogonal assays (e.g., enzymatic vs. cellular) is recommended .

Q. What is the mechanistic pathway for forming the naphthyridinone core, and how do catalysts influence this process?

  • Methodological Answer : The core forms via cyclocondensation of aminopyridine derivatives with diketones or keto-esters. POCl₃ acts as a Lewis acid, facilitating dehydration and intramolecular cyclization. Catalysts like piperazine improve regioselectivity by stabilizing intermediates during ring closure .

Q. How can factorial design optimize synthesis parameters (e.g., temperature, solvent ratio) to ensure reproducibility?

  • Methodological Answer : A 2³ factorial design evaluates temperature (70–120°C), solvent (DMF vs. THF), and reagent stoichiometry (1:1–1:2). Response surface methodology identifies optimal conditions (e.g., 90°C, DMF, 1:1.5 ratio) for maximizing yield while minimizing by-products like hydrolyzed esters .

Q. What are the best practices for purifying this compound, particularly when dealing with by-products from multi-step syntheses?

  • Methodological Answer : Gradient column chromatography (silica gel, ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials. For polar by-products, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Recrystallization from ethanol/water mixtures improves purity >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.